molecular formula C8H11F3O3 B6163737 (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis CAS No. 2231666-24-1

(1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis

Cat. No.: B6163737
CAS No.: 2231666-24-1
M. Wt: 212.2
InChI Key:
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Description

(1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis is a specialized organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group. The cis configuration indicates that the substituents are on the same side of the cyclohexane ring, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis typically involves multiple steps, starting from readily available precursors. One common approach is the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The cyclohexane ring can be constructed via cyclization reactions, and the carboxylic acid group is often introduced through oxidation reactions of corresponding alcohols or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized cyclohexane derivatives.

Scientific Research Applications

(1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies to understand the effects of trifluoromethoxy groups on biological activity and molecular interactions.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (1s,4s)-4-(methoxy)cyclohexane-1-carboxylic acid, cis: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (1s,4s)-4-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    (1s,4s)-4-(fluoromethoxy)cyclohexane-1-carboxylic acid, cis: Features a fluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis imparts unique electronic and steric properties, distinguishing it from similar compounds. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2231666-24-1

Molecular Formula

C8H11F3O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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